N,N-Diethyl-2-formyl-6-phenoxybenzamide
Description
N,N-Diethyl-2-formyl-6-phenoxybenzamide is a benzamide derivative characterized by a benzamide core substituted with a formyl group at the 2-position, a phenoxy group at the 6-position, and N,N-diethylamide functionality. The formyl group may act as a directing group in metal-catalyzed reactions, similar to N,O-bidentate systems described in other benzamide derivatives .
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N,N-diethyl-2-formyl-6-phenoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-19(4-2)18(21)17-14(13-20)9-8-12-16(17)22-15-10-6-5-7-11-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
HNCHKUJBBKRKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1OC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-formyl-6-phenoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with diethylamine to produce N,N-diethyl-2-methoxybenzamide. The final step involves the formylation of this intermediate using a formylating agent such as formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-formyl-6-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N,N-Diethyl-2-carboxy-6-phenoxybenzamide.
Reduction: N,N-Diethyl-2-hydroxymethyl-6-phenoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-formyl-6-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-formyl-6-phenoxybenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N,N-Diethyl-2-formyl-6-phenoxybenzamide and related compounds:
Note: Values marked with () are inferred based on structural similarity to compounds in .*
Key Observations:
- Substituent Effects: Phenoxy vs. This could enhance reactivity in cross-coupling or functionalization reactions . Nitro vs. Formyl: The nitro group in the dimethoxy-nitrobenzamide derivative () introduces strong electron-withdrawing effects, stabilizing the compound but reducing its suitability for directing-group-mediated catalysis compared to formyl-substituted analogs .
- Molecular Weight and Lipophilicity: The phenoxy-substituted compound has the highest inferred molecular weight (~297.35), suggesting lower aqueous solubility than methoxy (195.19) or benzyloxy (235.28) analogs. This property may influence its application in biological or catalytic systems .
- Synthetic Utility: Compounds with formyl groups (e.g., N,N-Diethyl-2-formyl-6-methoxy-benzamide) are precursors for synthesizing imines or hydrazones, which are intermediates in drug discovery . The phenoxy variant could serve a similar role with tailored solubility profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
